molecular formula C5H12ClNO2 B3137032 (S)-2-Amino-2-methylbutanoic acid hydrochloride CAS No. 43177-22-6

(S)-2-Amino-2-methylbutanoic acid hydrochloride

Cat. No.: B3137032
CAS No.: 43177-22-6
M. Wt: 153.61 g/mol
InChI Key: CYBOBNODYVJFNM-JEDNCBNOSA-N
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Description

(S)-2-Amino-2-methylbutanoic acid hydrochloride is a chiral amino acid derivative. It is commonly used in various scientific research fields due to its unique structural properties and reactivity. This compound is particularly significant in the study of stereochemistry and chiral synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-methylbutanoic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the resolution of racemic 2-amino-2-methylbutanoic acid using chiral resolving agents. Another approach is the asymmetric synthesis using chiral catalysts or auxiliaries to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound often involves large-scale resolution processes or the use of biocatalysts for asymmetric synthesis. These methods ensure high yield and purity of the desired enantiomer, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-methylbutanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into various amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Keto acids and aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted amino acids and derivatives.

Scientific Research Applications

(S)-2-Amino-2-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used in the study of stereochemistry and chiral synthesis.

    Biology: Serves as a building block for the synthesis of peptides and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-methylbutanoic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-methylbutanoic acid hydrochloride: The enantiomer of (S)-2-Amino-2-methylbutanoic acid hydrochloride.

    2-Amino-2-methylpropanoic acid: A structurally similar compound with different reactivity and applications.

    2-Amino-3-methylbutanoic acid: Another amino acid derivative with distinct properties.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological systems. This makes it particularly valuable in the study of stereochemistry and chiral synthesis, as well as in the development of chiral drugs and intermediates.

Properties

IUPAC Name

(2S)-2-amino-2-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBOBNODYVJFNM-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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